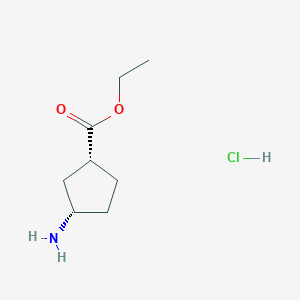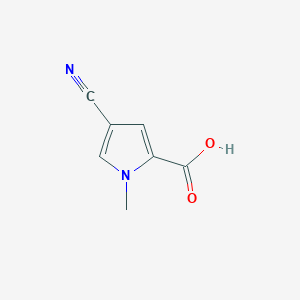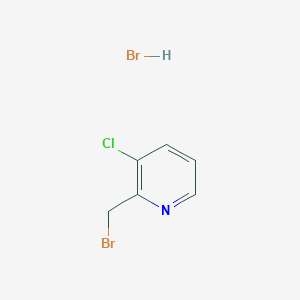![molecular formula C6H12ClN B1375849 2-Azaspiro[3.3]heptane hydrochloride CAS No. 1420271-08-4](/img/structure/B1375849.png)
2-Azaspiro[3.3]heptane hydrochloride
Übersicht
Beschreibung
2-Azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It has a molecular weight of 133.62 g/mol . It is a solid substance and is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2-Azaspiro[3.3]heptane derivatives has been reported in several studies . The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed . Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .
Molecular Structure Analysis
The InChI code for 2-Azaspiro[3.3]heptane hydrochloride is 1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H . The Canonical SMILES is C1CC2(C1)CNC2.Cl .
Chemical Reactions Analysis
The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β-lactams .
Physical And Chemical Properties Analysis
2-Azaspiro[3.3]heptane hydrochloride has a molecular weight of 133.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 133.0658271 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Amino Acids
Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids, with their sterically constrained structure, are valuable for chemistry, biochemistry, and drug design due to their unique properties (Radchenko, Grygorenko & Komarov, 2010).
Medicinal Chemistry Applications
Degorce, Bodnarchuk, and Scott (2019) investigated azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry. They found that introducing a spirocyclic center often reduces the lipophilicity of molecules, which is significant in drug design (Degorce, Bodnarchuk & Scott, 2019).
Improved Synthesis Techniques
van der Haas et al. (2017) presented an improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane. The isolation of this compound as a sulfonic acid salt rather than an oxalate salt resulted in a more stable and soluble product, enhancing its utility in various chemical reactions (van der Haas et al., 2017).
Spirocyclic Azetidines Synthesis
Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. These compounds are valuable for the preparation of functionalized derivatives in drug discovery (Guerot et al., 2011).
Bifunctional Compound Synthesis
Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for creating novel compounds with chemical properties complementary to piperidine ring systems (Meyers et al., 2009).
Diversity-Oriented Synthesis of Azaspirocycles
Wipf, Stephenson, and Walczak (2004) achieved rapid access to omega-unsaturated dicyclopropylmethylamines, which were then converted into functionalized pyrrolidines, piperidines, and azepines - important scaffolds for drug discovery (Wipf, Stephenson & Walczak, 2004).
Fluorinated Piperidine Analogues Synthesis
Chernykh et al. (2016) synthesized fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold. These analogues, due to their unique structure, are excellent candidates for drug design (Chernykh et al., 2016).
Development of Potential Antibacterial Drugs
Odagiri et al. (2013) designed and synthesized novel quinolines containing 5-azaspiro[2.4]heptane structures, showing potent antibacterial activity against respiratory pathogens, highlighting the potential of azaspiro[3.3]heptane derivatives in developing new antibacterial drugs (Odagiri et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGSZIVCFBCPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[3.3]heptane hydrochloride | |
CAS RN |
1420271-08-4 | |
| Record name | 2-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375767.png)
![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)



![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)
![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)




![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)
